molecular formula C17H31N5O B7024165 2-[Cyclopentyl-[[1-(2,4-dimethylpentyl)triazol-4-yl]methyl]amino]acetamide

2-[Cyclopentyl-[[1-(2,4-dimethylpentyl)triazol-4-yl]methyl]amino]acetamide

Cat. No.: B7024165
M. Wt: 321.5 g/mol
InChI Key: DUXVACQOHGCMHP-UHFFFAOYSA-N
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Description

2-[Cyclopentyl-[[1-(2,4-dimethylpentyl)triazol-4-yl]methyl]amino]acetamide is a complex organic compound that features a triazole ring, a cyclopentyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopentyl-[[1-(2,4-dimethylpentyl)triazol-4-yl]methyl]amino]acetamide typically involves multiple steps, starting with the formation of the triazole ring. . The cyclopentyl group and the acetamide moiety are then introduced through subsequent reactions, such as nucleophilic substitution and amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopentyl-[[1-(2,4-dimethylpentyl)triazol-4-yl]methyl]amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-[Cyclopentyl-[[1-(2,4-dimethylpentyl)triazol-4-yl]methyl]amino]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Cyclopentyl-[[1-(2,4-dimethylpentyl)triazol-4-yl]methyl]amino]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. The cyclopentyl group and acetamide moiety may enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring structure and have similar chemical properties and reactivity.

    Cyclopentylamines: Compounds with a cyclopentyl group attached to an amine, which may have similar biological activities.

    Acetamides: Compounds with an acetamide moiety, which can also exhibit similar reactivity and applications.

Uniqueness

2-[Cyclopentyl-[[1-(2,4-dimethylpentyl)triazol-4-yl]methyl]amino]acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the triazole ring, cyclopentyl group, and acetamide moiety in a single molecule allows for diverse interactions and applications that may not be achievable with simpler compounds.

Properties

IUPAC Name

2-[cyclopentyl-[[1-(2,4-dimethylpentyl)triazol-4-yl]methyl]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N5O/c1-13(2)8-14(3)9-22-11-15(19-20-22)10-21(12-17(18)23)16-6-4-5-7-16/h11,13-14,16H,4-10,12H2,1-3H3,(H2,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXVACQOHGCMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CN1C=C(N=N1)CN(CC(=O)N)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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